N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps:
Formation of Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents like formic acid or triethyl orthoformate.
Azetidine Ring Formation: The azetidine ring can be introduced through the reaction of appropriate intermediates with azetidine derivatives under controlled conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Azetidine Derivatives: Compounds containing the azetidine ring are known for their biological activity.
Benzofuran Derivatives: These compounds are studied for their diverse pharmacological properties.
Uniqueness
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of the thienopyrimidine, azetidine, and benzofuran moieties, which may confer enhanced biological activity and specificity .
Properties
IUPAC Name |
N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c22-26(23,13-1-2-15-11(7-13)3-5-24-15)20-12-8-21(9-12)17-16-14(4-6-25-16)18-10-19-17/h1-2,4,6-7,10,12,20H,3,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAKUMLZJNRMSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC3CN(C3)C4=NC=NC5=C4SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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